molecular formula C23H27N3O2S B2407654 3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-phenylpropanamide CAS No. 950414-85-4

3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-phenylpropanamide

Cat. No. B2407654
CAS RN: 950414-85-4
M. Wt: 409.55
InChI Key: BLZSPPWKZOEQPA-UHFFFAOYSA-N
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Description

3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-phenylpropanamide is a useful research compound. Its molecular formula is C23H27N3O2S and its molecular weight is 409.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Exploration

Researchers have synthesized various derivatives of 3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-phenylpropanamide and related compounds, exploring their potential in medicinal chemistry and other scientific fields. One study involved the synthesis of new tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation, highlighting the chemical versatility and potential for further pharmacological investigation of these compounds (Abdalha et al., 2011). Another significant research effort described the synthesis, characterization, and exploration of antibacterial and anti-inflammatory activities of new pyrimidine and thiophene derivatives, suggesting a wide array of scientific applications ranging from antimicrobial to anti-inflammatory agents (Lahsasni et al., 2018).

Antimicrobial and Anti-inflammatory Activities

Several studies have focused on the antimicrobial and anti-inflammatory properties of thieno[2,3-d]pyrimidine derivatives. For instance, the synthesis and biological evaluation of various thienopyrimidine derivatives were undertaken to assess their efficacy as antimicrobial and anti-inflammatory agents, demonstrating significant biological activity and underscoring the therapeutic potential of these compounds (Tolba et al., 2018).

Structural and Chemical Studies

The detailed structural and chemical analysis of these compounds has been a subject of interest, aiming to understand their pharmacological potential better. Research on the crystal structure of Bosentan monohydrate, a compound related to the chemical class of interest, provides insights into the molecular interactions and stability, which can inform the development of new drugs and materials (Kaur et al., 2012).

Exploration of Biological Activity

The exploration of the biological activity of thieno[2,3-d]pyrimidine derivatives and related compounds, including their antifungal, antimicrobial, and potential anticancer activities, indicates the broad applicability of these compounds in developing new therapeutic agents. Studies have shown that these compounds exhibit promising activities against various pathogens and cancer cell lines, suggesting their usefulness in drug discovery and development processes (Konno et al., 1989).

properties

IUPAC Name

3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c1-23(2,3)14-9-10-16-17(13-14)29-22-20(16)21(28)25-18(26-22)11-12-19(27)24-15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3,(H,24,27)(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZSPPWKZOEQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-phenylpropanamide

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